N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an oxathiine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the thiadiazole ring.
Thiol Formation: The thiadiazole derivative is then treated with a chlorinating agent to form the corresponding sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride reacts with a nucleophile, such as an amine, to form the desired thiadiazole derivative.
Oxathiine Formation: The final step involves the formation of the oxathiine ring through a cyclization reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The compound can participate in cyclization reactions to form new heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antiviral, antibacterial, and antifungal activities.
Agriculture: The compound has shown activity against plant pathogens, making it a candidate for developing new agrochemicals.
Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: The compound can inhibit key enzymes involved in the metabolic pathways of pathogens, leading to their inactivation.
Membrane Disruption: The compound can interact with the cell membranes of pathogens, causing disruption and cell death.
DNA Intercalation: The compound can intercalate into the DNA of pathogens, inhibiting their replication and transcription processes.
Comparison with Similar Compounds
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound also contains a chlorobenzyl group and exhibits similar biological activities.
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: This compound has a similar thiadiazole structure and has shown antibacterial activity.
5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds share the thiadiazole core and have been studied for their antiviral and antibacterial properties.
Properties
Molecular Formula |
C20H16ClN3O2S3 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25) |
InChI Key |
JOJHGAORROZZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.